![molecular formula C18H14N2OS B2612362 9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866866-27-5](/img/structure/B2612362.png)
9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit good mtor kinase inhibitory activity .
Mode of Action
It is suggested that similar compounds inhibit the mtor kinase, thereby affecting cell proliferation .
Biochemical Pathways
Inhibition of mtor kinase can affect several cellular processes, including cell growth, cell proliferation, protein synthesis, and autophagy .
Result of Action
Similar compounds have been found to exhibit antitumor activity .
Biochemical Analysis
Cellular Effects
Chromeno[2,3-d]pyrimidines have been reported to inhibit bacterial and cancer cell proliferation by disrupting the DNA replication process .
Molecular Mechanism
The structure–activity relationship study of chromeno[2,3-d]pyrimidines revealed that the antitumor activity of the synthesized compounds was significantly affected by the lipophilicity of the substituent at certain positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and thionation using Lawesson’s reagent or phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including anticancer, antimicrobial, and antioxidant properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4H-chromeno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Thiadiazolo[3,2-a]pyrimidine derivatives: These compounds have a similar fused ring system but contain sulfur and nitrogen atoms in different positions.
Uniqueness
9-methyl-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research.
Properties
IUPAC Name |
9-methyl-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-11-6-5-9-13-10-14-17(21-15(11)13)19-16(20-18(14)22)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWZUPDURLZFQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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